molecular formula C13H15NO2S B8090643 Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate

Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate

Cat. No.: B8090643
M. Wt: 249.33 g/mol
InChI Key: MMCVJYXBAISKHW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate is a chemical intermediate of interest in pharmaceutical and medicinal chemistry research. The benzo[d]thiazole scaffold is a privileged structure in drug discovery, known for its versatile biological activity. Compounds featuring this core structure are frequently investigated for their interactions with the central nervous system; for instance, related tetrahydrobenzo[d]thiazole-diamine derivatives have been developed as high-affinity dopaminergic agonists with potential application in Parkinson's disease therapy . Furthermore, research into N-(thiazol-2-yl)-benzamide analogs has identified them as selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, making them useful pharmacological tools for probing this receptor's function . This ester is primarily utilized in synthetic chemistry workflows. The tert-butyl ester group is a common protecting group for carboxylic acids, allowing for more straightforward reaction pathways during molecule assembly and later deprotection under mild acidic conditions to reveal the free acid functionality. Researchers may employ this compound in the synthesis of more complex molecules targeting a range of biological pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(1,3-benzothiazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)7-9-4-5-10-11(6-9)17-8-14-10/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCVJYXBAISKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Tert Butyl 2 Benzo D Thiazol 6 Yl Acetate

Established Synthetic Routes to Benzo[d]thiazole-6-yl Acetate (B1210297) Derivatives

The synthesis of the target compound logically begins with the construction of the core benzothiazole (B30560) ring system, followed by the introduction and functionalization of the acetic acid moiety at the 6-position.

Core Formation via Condensation Reactions (e.g., from 2-aminothiophenol)

The most prevalent and versatile method for constructing the 2-substituted benzothiazole core is the condensation reaction of 2-aminothiophenol (B119425) (or its substituted derivatives) with a variety of carbonyl-containing compounds. tandfonline.comnih.gov This approach allows for significant diversity in the substituent at the 2-position.

The reaction typically proceeds through the formation of a Schiff base intermediate between the amino group of the thiophenol and the carbonyl compound, followed by an intramolecular cyclization of the thiol group onto the imine carbon. A final oxidation/aromatization step yields the stable benzothiazole ring. tandfonline.com A wide array of catalysts and reaction conditions have been developed to promote this transformation efficiently.

Common reactants for condensation with 2-aminothiophenol include:

Aldehydes: A straightforward method for producing 2-aryl or 2-alkyl benzothiazoles. mdpi.comorganic-chemistry.org

Carboxylic Acids & Acyl Chlorides: These reagents lead to the formation of 2-substituted benzothiazoles, often requiring activating agents or harsher conditions like high temperatures. tandfonline.comnih.gov

Nitriles: Copper-catalyzed condensation with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

Numerous catalytic systems have been optimized for these condensation reactions, ranging from traditional acid or base catalysts to modern, greener alternatives. tandfonline.comresearchgate.net

Interactive Table 1: Catalytic Systems for Benzothiazole Synthesis from 2-Aminothiophenol and Aldehydes

Catalyst/SystemOxidant/SolventConditionsYield RangeReference
H₂O₂/HClEthanolRoom Temperature85-94% mdpi.com
TiO₂ NPsDaylight/H₂O₂Solvent-free90-97% mdpi.com
IodineDMFNot specifiedHigh organic-chemistry.org
NoneAir/DMSONot specifiedGood to Excellent organic-chemistry.org
Alkyl Carbonic Acid (from CO₂/Methanol)O₂/Methanol70 °C, 3 MPa CO₂Moderate to High tandfonline.com

Acetic Acid Side Chain Introduction and Functionalization

To synthesize the specific intermediate, (benzo[d]thiazol-6-yl)acetic acid, the acetic acid group must be appended to the 6-position of the benzothiazole ring. This can be achieved through two primary strategies: functionalization of a pre-formed benzothiazole or by using a pre-functionalized starting material for the ring condensation.

A common approach involves the acylation of a 2-aminobenzothiazole (B30445) derivative. For instance, N-acetylation of 2-aminobenzothiazoles can be achieved using acetic acid directly, avoiding more sensitive reagents like acetyl chloride or acetic anhydride. umpr.ac.id Subsequent synthetic steps would then be required to modify this N-acetyl group into the desired C-linked acetic acid side chain at the 6-position, a complex transformation.

A more direct route involves starting with a benzene (B151609) ring already bearing the desired substituent or a precursor. For example, a Suzuki cross-coupling reaction can be used to functionalize the 6-position. A study demonstrated the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides starting from N-(6-bromobenzo[d]thiazol-2-yl)acetamide and various aryl boronic acids using a Palladium(0) catalyst. nih.gov While this introduces an aryl group, a similar strategy could be envisioned using appropriate reagents to introduce a carboxymethyl group.

Another powerful method involves multistep synthesis starting from substituted 2-aminobenzothiazoles. For example, 6-substituted-2-aminobenzothiazoles can be reacted with ethyl chloroacetate, followed by hydrazinolysis to form acetohydrazides, which can be further modified. nih.gov This highlights a pathway where an esterified acetic acid side chain is introduced onto the benzothiazole ring.

Esterification and Transesterification Strategies for Tert-butyl Acetate Formation

Once the (benzo[d]thiazol-6-yl)acetic acid intermediate is obtained, the final step is the formation of the tert-butyl ester. The steric hindrance of the tert-butyl group presents unique challenges not found in the synthesis of methyl or ethyl esters, often requiring specialized methods.

Traditional Esterification Techniques Utilizing Tert-butanol (B103910) or Derivatives

Direct esterification of a carboxylic acid with tert-butanol is a common but challenging method. The reaction is typically acid-catalyzed, but the high reactivity of tert-butanol under acidic conditions can lead to rapid dehydration to isobutylene (B52900) as a major side reaction.

To overcome this, various strategies have been developed:

Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-(dimethylamino)pyridine (DMAP) or a heterogeneous catalyst like calcined hydrotalcite to facilitate the esterification of carboxylic acids with tert-butyl alcohol.

Acid Catalysis with Dehydrating Agents: A one-pot preparation can be performed using the carboxylic acid and tert-butanol with anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid. The magnesium sulfate acts as a dehydrating agent to shift the equilibrium towards the ester product.

Interactive Table 2: Comparison of Traditional Tert-butyl Esterification Methods

MethodKey ReagentsConditionsAdvantagesChallengesReference
Acid CatalysisH₂SO₄, tert-butanolVariesSimple reagentsDehydration of t-BuOH to isobutylene
Carbodiimide CouplingEDC, HOBt, DMAP, t-BuOHRoom TempMild conditions, avoids strong acidStoichiometric byproducts
DehydrationMgSO₄, H₂SO₄, t-BuOHNot specifiedOne-pot procedureRequires anhydrous conditions

Transesterification from Analogous Ethyl or Methyl Esters

Transesterification offers an alternative route, where a more readily available methyl or ethyl ester of (benzo[d]thiazol-6-yl)acetic acid is converted to the tert-butyl ester. This equilibrium-driven process involves reacting the starting ester with tert-butanol in the presence of a catalyst. While effective for primary and secondary alcohols, transesterification with sterically hindered tertiary alcohols is difficult with many conventional catalysts.

Advanced catalytic systems have been developed to address this. Lanthanide(III)-based catalysts, such as those prepared in situ from lanthanum(III) isopropoxide, have proven highly effective for the practical transesterification of methyl carboxylates with tertiary alcohols. These catalysts function as effective acid-base combined systems, enhancing the reaction rate without requiring harsh conditions.

Advanced and Green Chemistry Approaches to Tert-butyl Ester Synthesis

Reflecting the growing demand for sustainable chemical processes, several advanced and green methodologies for tert-butyl ester synthesis have emerged. These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Electromagnetic Milling: A novel, solvent-free, and base-free method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source. The reaction is facilitated by electromagnetic milling, which activates the chemical bonds in a neutral environment without additional heating, making it suitable for sensitive molecules.

Flow Microreactors: The use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes. researchgate.net

Green Tert-butylating Agents: Methyl tert-butyl ether (MTBE) can serve as an inexpensive and greener source of the tert-butyl group. In the presence of an acid catalyst like sulfuric acid, it can be used to synthesize a variety of tert-butyl esters under mild conditions.

Solvent-Free and Base-Free Reaction Conditions

In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes to benzothiazoles that minimize or eliminate the use of hazardous solvents and reagents. mdpi.com Traditional methods for constructing the benzothiazole ring often rely on the condensation of 2-aminothiophenols with various carbonyl compounds, but these can require harsh conditions or toxic catalysts. mdpi.com

Modern approaches have successfully implemented solvent-free and, in some cases, base-free conditions. One such method involves the condensation of 2-aminothiophenol with carboxylic acids using a novel heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel, which can be recycled multiple times without loss of efficacy. mdpi.com Another strategy employs microwave irradiation to facilitate the reaction between ortho-aminothiophenol and fatty acids with P₄S₁₀ as a catalyst in a rapid, solvent-free process. mdpi.com Furthermore, base-promoted intramolecular C–S bond coupling of N-(2-halophenyl) thioamides provides a transition-metal-free route to 2-substituted benzothiazoles under mild conditions. mdpi.com

The table below summarizes several environmentally benign methods for benzothiazole synthesis.

ReactantsCatalyst/ConditionsKey Features
2-Aminothiophenol + Carboxylic AcidsMethanesulfonic acid/Silica gelHeterogeneous, reusable catalyst, solvent-free. mdpi.com
Ortho-aminothiophenol + Fatty AcidsP₄S₁₀ / Microwave irradiationRapid, solvent-free, high yield. mdpi.com
N-(2-halophenyl) thioamidesBase-promotedTransition-metal-free, mild conditions. mdpi.com
2-Aminothiophenols + CO₂ + HydrosilaneAcetate-based ionic liquidEnvironmentally benign, high yield at 60 °C. mdpi.com
Electromagnetic Milling Facilitated Synthesis

Mechanochemistry, particularly through the use of ball milling, has emerged as a powerful and sustainable technique for organic synthesis. rsc.org This high-energy milling process can drive reactions in the solid state, often without the need for any solvent, thereby reducing waste and simplifying product isolation. rsc.orgrsc.org

The synthesis of benzothiazole derivatives has been successfully achieved using a ball-milling strategy. rsc.orgelsevierpure.com In one notable example, 2-aminothiophenol and various aldehydes were milled with recyclable zinc oxide nanoparticles (ZnO-NPs) as a catalyst. rsc.org This method is not only solvent-free but also highly efficient, even on a multi-gram scale, with the product often being isolated by a simple wash. rsc.org The process is performed in a grinding beaker with tungsten carbide balls, and key parameters such as milling frequency and time are optimized to maximize yield. rsc.orgmdpi.com For related heterocycles like benzimidazoles, studies have shown that increasing the weight of the milling balls and optimizing the milling time can significantly increase product yield under solvent-free conditions. mdpi.com

Reaction ParameterConditionOutcome
MethodBall MillingSolvent-free, mechanochemical synthesis. rsc.org
Reactants2-Aminothiophenol + AldehydeForms corresponding benzothiazole derivative. rsc.org
CatalystZinc Oxide Nanoparticles (ZnO-NPs)Recyclable, 0.5 mol% loading. rsc.org
Conditions600 rpm, 30 min, room temperatureHigh efficiency and easy product isolation. rsc.org
ScalabilityDemonstrated on 80 mmol scaleApplicable to multi-gram scale synthesis. rsc.org

Strategic Functionalization and Derivatization of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold, meaning it is a common structural motif in molecules with significant biological activity. nih.gov The derivatization of this core structure is a key strategy in drug discovery to modulate properties and enhance efficacy. nih.gov Functionalization can be targeted at several positions, but modifications at the C-2 and C-6 positions have been shown to be particularly crucial for influencing pharmacological activity. nih.govijper.org For a molecule like tert-butyl 2-(benzo[d]thiazol-6-yl)acetate, this provides two primary handles for chemical modification: the benzothiazole ring itself and the ester side chain.

Regioselective Substituent Effects on the Benzo[d]thiazole Ring System

The ability to predictably install functional groups at specific positions (regioselectivity) on the benzothiazole ring is critical for structure-activity relationship (SAR) studies. The inherent electronic properties of the fused ring system dictate its reactivity. For the related 2,1,3-benzothiadiazole (B189464) (BTD) core, it has been shown that while the C4-H is the most acidic proton, iridium-catalyzed C-H borylation proceeds with high selectivity at the C5 position. nih.govacs.org This is attributed to the inhibitory electronic effect of the lone pair on the N3 nitrogen atom. nih.govacs.org

Such borylated intermediates are exceptionally versatile building blocks that can be converted into a wide range of functional groups, including halides, through subsequent reactions. nih.gov The substituent already present at the C-6 position, such as the acetate group in the target compound, will influence the electronic environment of the benzene portion of the ring, thereby directing further electrophilic or nucleophilic substitutions. For instance, the introduction of an oxalyl, malonyl, or succinyl group can enhance inhibitory activity against certain enzymes by creating new hydrogen bond interactions. nih.gov The nature of substituents on the benzothiazole ring, whether electron-donating or electron-withdrawing, has been shown to significantly impact the biological profile of the resulting compounds. ijper.orgnih.gov

Modifications at the Ester Moiety and Beyond

The tert-butyl acetate group at the C-6 position is not merely a passive substituent; it is a versatile functional handle for extensive derivatization. The ester can be readily modified to generate a library of analogs with different chemical properties.

A primary transformation is the hydrolysis of the tert-butyl ester to its corresponding carboxylic acid. This is a common step that can be achieved under acidic conditions. The resulting carboxylic acid can then serve as a precursor for a multitude of other functional groups. For example, using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and a nucleophilic catalyst, the acid can be converted into a wide array of azo-ester derivatives. rsc.org

Another important modification involves converting the ester into a hydrazide. This is typically achieved by reacting the ester (often an ethyl or methyl ester for higher reactivity) with hydrazine (B178648) hydrate. nih.gov The resulting acetohydrazide is a key intermediate that can be further derivatized. For instance, condensation with various aldehydes leads to the formation of benzylideneacetohydrazides, introducing significant structural diversity. nih.gov This acetohydrazide can also be acylated with reagents like chloroacetyl chloride to produce acetamides, which can be further modified. nih.gov

Starting MoietyReagentsResulting Functional GroupApplication
Tert-butyl EsterAcid (e.g., TFA)Carboxylic AcidPrecursor for amides, other esters. rsc.org
Alkyl EsterHydrazine HydrateAcetohydrazideIntermediate for hydrazones, pyrazoles. nih.gov
AcetohydrazideAldehydBenzylideneacetohydrazideDiverse analog synthesis. nih.gov
AcetohydrazideChloroacetyl ChlorideChloroacetamideIntermediate for further substitution. nih.gov

Synthesis of Related Benzothiazole-Containing Compounds and Analogs with Diverse Side Chains

The benzothiazole scaffold serves as a robust foundation for building a wide variety of analogs by introducing diverse side chains at different positions. This molecular hybridization approach, which combines the benzothiazole core with other bioactive pharmacophores, is a common strategy in medicinal chemistry. nih.govnih.gov

Extensive research has focused on synthesizing analogs with substitutions at the C-2 and C-6 positions. For example, starting with a 6-nitro- or 6-aminobenzothiazole, a variety of functional groups can be introduced. A key intermediate, 2-chloroacetamido-6-nitrobenzothiazole, can be synthesized and subsequently reacted with various nucleophiles, such as thiols, to create hybrids containing thiazolidinedione, thiadiazole, or cyanothiouracil moieties. nih.gov

Other strategies involve the direct synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenols with a wide range of aldehydes, including those bearing heterocyclic rings. unife.itmdpi.com This allows for the introduction of furan, thiophene, and pyrrole (B145914) rings at the C-2 position. unife.it Furthermore, the C-6 position can be functionalized with groups like sulfonamides, which are known to be pharmacologically active. ijper.orgunife.it Ether linkages are also commonly used, where a 6-hydroxybenzothiazole (B183329) intermediate is reacted with various alkyl or benzyl (B1604629) halides to create a library of analogs with diverse side chains. nih.gov

Benzothiazole PrecursorReaction Partner(s)Side Chain/Analog Class
2-Chloroacetamido-6-nitrobenzothiazoleThiol derivatives (e.g., thiadiazole-thiol)1,3,4-Thiadiazole hybrids. nih.gov
2-AminothiophenolVarious benzaldehydes2-Arylbenzothiazoles. unife.it
6-Hydroxy-2-(dimethylpyrazol-1-yl)benzothiazoleSubstituted benzyl halides6-Benzyloxybenzothiazole derivatives. nih.gov
2-Aminobenzothiazole-6-sulfonamideAqueous KOHRing-opened bis(benzenesulfonamide)disulfide. unife.it
2-AminothiophenolEthyl acetoacetate, then hydrazineBenzothiazolyl pyrazole (B372694) derivatives. nih.gov

Structure Activity Relationship Sar and Structural Insights

Influence of the Tert-butyl Ester on Molecular Interactions and Bioactivity

The ester functional group, particularly a bulky alkyl ester like the tert-butyl group, plays a significant role in defining the pharmacokinetic and pharmacodynamic profile of a molecule. It can act as a prodrug moiety, being hydrolyzed in vivo to the corresponding carboxylic acid, or it can serve to modify the compound's physical properties to enhance its interaction with a target binding site.

Modulation of Molecular Lipophilicity and Potential for Bioavailability Enhancement through Ester Replacement

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The tert-butyl group of tert-butyl 2-(benzo[d]thiazol-6-yl)acetate significantly increases its lipophilicity compared to smaller alkyl esters or the parent carboxylic acid. This enhanced lipophilicity can improve the molecule's ability to cross cellular membranes, a key factor for bioavailability. rsc.org

The replacement of the tert-butyl ester with other ester groups allows for the fine-tuning of this lipophilicity. researchgate.net For instance, substituting the tert-butyl group with a methyl or ethyl ester would progressively decrease the LogP value, making the compound more hydrophilic. This modulation is a key strategy in lead optimization, aiming to strike a balance between membrane permeability and aqueous solubility. While excessive lipophilicity can lead to poor solubility and non-specific binding, optimal lipophilicity enhances the potential for reaching an intracellular target. rsc.org

The following table illustrates the predicted effect of ester variation on the lipophilicity of a hypothetical benzothiazole-6-acetate core structure, based on established chemical principles.

CompoundEster GroupPredicted cLogP (Illustrative)Predicted Lipophilicity
1 Methyl2.5Moderate
2 Ethyl2.9Moderate-High
3 Isopropyl3.2High
4 Tert-butyl3.5High
5 Carboxylic Acid1.8Low

Note: These cLogP values are illustrative and serve to demonstrate the general trend of increasing lipophilicity with the size of the alkyl ester group.

Contribution of the Benzo[d]thiazol-6-yl Moiety to Compound Efficacy

The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govirjponline.org The efficacy of these compounds is highly dependent on the substitution pattern on the fused benzene (B151609) ring. nih.gov

Elucidation of Positional Isomerism and Substituent Effects on Biological Profiles

The specific location of substituents on the benzothiazole ring is a determining factor for biological activity. Moving the 2-(tert-butyl)acetate group from the 6-position to other positions on the benzene ring (e.g., 4-, 5-, or 7-position) would result in positional isomers with potentially distinct biological profiles. This is because the change in position alters the molecule's shape and the electronic environment, which can drastically affect its ability to fit into the binding pocket of a target enzyme or receptor. nih.gov

For example, a study on benzothiazolone-based ligands demonstrated that modifying substituents at the 6-position had a direct and significant impact on receptor binding affinity and selectivity. nih.gov Similarly, research into other heterocyclic systems has shown that linearly attached pendants can result in more potent compounds compared to their angularly attached isomers. semanticscholar.org

The nature of the substituent itself is also paramount. A comparison of different functional groups at the 6-position reveals a wide range of effects on bioactivity.

Compound Series6-Position SubstituentObserved Biological Activity (Example)Reference
Benzothiazol-2-yl benzamides -Cl, -F, -NO2Anticonvulsant nih.gov
Benzothiazol-2(3H)ones Acyl / Alkyl groupsSigma Receptor Binding nih.gov
2-Aminobenzothiazoles -Cl, -OCH3Anticancer nih.gov
2-Styrylbenzothiazoles Varied aryl groupsAntiproliferative, Antioxidant nih.gov

This data underscores that the combination of the substituent's chemical nature (e.g., ester, amide, halogen) and its position on the benzothiazole ring are both critical variables in defining the compound's ultimate biological function.

Principles of Rational Design and Lead Optimization Based on SAR

The development of potent and selective benzothiazole-based therapeutic agents relies heavily on the principles of rational design and lead optimization, guided by SAR studies. nih.gov The process typically begins with a "hit" compound, which is then systematically modified to improve its potency, selectivity, and ADME properties. nih.gov

Key strategies in the optimization of benzothiazole leads include:

Scaffold Hopping and Bioisosteric Replacement : Replacing parts of the molecule with structurally different but functionally similar groups to improve properties. For instance, replacing a benzimidazole (B57391) with a benzothiazole has been shown to alter the target interaction and activity profile.

Lipophilicity Tuning : As discussed, modifying alkyl groups or other substituents to achieve an optimal LogP value is a common optimization tactic. This was a key consideration in the development of benzothiazole-based DNA gyrase inhibitors, where fine-tuning of lipophilicity improved solubility and other ADME properties. researchgate.net

Structure-Based Design : When the three-dimensional structure of the biological target is known, computational docking and molecular modeling can be used to design ligands that fit precisely into the active site. This allows for the rational introduction of functional groups that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance binding affinity. nih.gov

Positional and Substituent Modification : Systematically exploring different substitution patterns on the benzothiazole ring to identify the most effective combination for a desired biological effect, as demonstrated by numerous SAR studies. nih.govnih.gov

Through these iterative cycles of design, synthesis, and biological evaluation, researchers can refine a lead compound like a substituted benzothiazole acetate (B1210297) into a candidate with a more desirable therapeutic profile. nih.gov

Biological Activity Profiles and Molecular Mechanisms of Action

Overview of Broad-Spectrum Biological Activities Exhibited by Benzothiazole (B30560) Derivatives

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govresearchgate.net Derivatives of benzothiazole are recognized for their extensive range of pharmacological effects, which has spurred significant research into their therapeutic potential. nih.govtandfonline.com This structural motif is a key component in various approved drugs, including the neuroprotective agent Riluzole and the dopamine (B1211576) agonist Pramipexole. tandfonline.com

The biological significance of benzothiazole derivatives stems from their versatile chemical nature, which allows for structural modifications at various positions, leading to a wide array of biological responses. nih.govmdpi.com Extensive research has demonstrated that these compounds possess a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antioxidant properties. nih.govnih.govtandfonline.com The diverse therapeutic applications have made the benzothiazole nucleus a privileged scaffold in the design and development of novel therapeutic agents. mdpi.comnih.gov

The range of activities also extends to antitubercular, antidiabetic, and antimalarial applications. nih.govnih.gov The continuous exploration of benzothiazole-based compounds is driven by the goal of discovering more potent and selective agents for treating a variety of diseases. nih.govtandfonline.com The inherent bioactivity of the benzothiazole core structure makes it a focal point for synthetic and medicinal chemists aiming to develop new pharmaceuticals. tandfonline.comnih.gov

Specific Biological Activities and Mechanistic Investigations Relevant to Tert-butyl 2-(benzo[d]thiazol-6-yl)acetate and its Analogs

While specific research on this compound is limited, the biological activities of its structural analogs provide valuable insights into its potential therapeutic applications. The following sections explore the antimicrobial and anticancer activities observed in compounds containing the benzothiazole framework.

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds in this regard, exhibiting activity against a wide range of microbial pathogens. nih.govfrontiersin.org

Benzothiazole derivatives have demonstrated notable potential in inhibiting the growth of various bacteria. Studies have shown that compounds incorporating the benzothiazole scaffold can be effective against both Gram-positive and Gram-negative bacteria. tandfonline.commdpi.com For instance, certain benzothiazole derivatives of isatin (B1672199) have shown better activity against Gram-negative strains than Gram-positive ones. tandfonline.com The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. nih.gov Mechanisms of action for some benzothiazole analogs include the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), and dihydrofolate reductase. tandfonline.comnih.govresearchgate.net For example, some sulfonamide-containing benzothiazole derivatives have been shown to inhibit the DHPS enzyme, which is vital for folate synthesis in bacteria. researchgate.net

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. nih.gov Inhibiting QS is considered a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. acs.org Several benzothiazole derivatives have been identified as potential quorum sensing inhibitors (QSIs), particularly against the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov

These compounds can interfere with QS systems, such as the las system in P. aeruginosa, which regulates the expression of numerous virulence factors. nih.govnih.gov For example, certain benzo[d]thiazole-2-thiol derivatives have been shown to act as selective inhibitors of the LasB system in P. aeruginosa without affecting bacterial growth, highlighting their potential as anti-virulence agents. Some tetrazine derivatives linked to a benzothiazole moiety have also demonstrated anti-quorum sensing activity by inhibiting violacein (B1683560) production. The development of benzothiazole-based QSIs represents a novel approach to managing bacterial diseases.

The antibacterial efficacy of benzothiazole analogs has been demonstrated against several clinically relevant bacterial strains.

Pseudomonas aeruginosa : Various benzothiazole derivatives have shown activity against P. aeruginosa. For example, certain benzothiazole clubbed isatin derivatives exhibited an MIC of 6.2 μg/ml against this bacterium. tandfonline.com Additionally, some amino-benzothiazole Schiff base analogues have shown equipotent activity to ciprofloxacin (B1669076) against P. aeruginosa with an MIC of 15.62 μg/ml. tandfonline.com

Acinetobacter baumannii : Tetrazine derivatives incorporating a benzothiazole scaffold have been reported to eradicate biofilms formed by A. baumannii. Dual inhibitors of bacterial DNA gyrase and topoisomerase IV based on the benzothiazole structure have also shown activity against this pathogen, with MICs in the range of 1–4 μg/mL.

Escherichia coli : Numerous studies have reported the activity of benzothiazole derivatives against E. coli. One isatin-benzothiazole derivative displayed excellent activity with an MIC of 3.1 μg/ml. tandfonline.com Other benzothiazole compounds have shown MIC values ranging from 25 to 100 µg/mL against E. coli. nih.gov

The table below summarizes the antimicrobial activity of selected benzothiazole analogs against these specific bacterial strains.

Compound ClassBacterial StrainActivity (MIC/IC50)Reference
Isatin-Benzothiazole DerivativePseudomonas aeruginosa6.2 µg/ml tandfonline.com
Isatin-Benzothiazole DerivativeEscherichia coli3.1 µg/ml tandfonline.com
Amino-benzothiazole Schiff basePseudomonas aeruginosa15.62 µg/ml tandfonline.com
Amino-benzothiazole Schiff baseEscherichia coli15.62 µg/ml tandfonline.com
Benzothiazole-based dual topoisomerase inhibitorAcinetobacter baumannii1-4 µg/mL
Tetrazine-benzothiazole derivativeAcinetobacter baumanniiBiofilm eradication

The benzothiazole scaffold is a prominent feature in a number of compounds with significant anticancer and antitumor properties. tandfonline.comnih.gov While direct studies on this compound are not available, the extensive research on its analogs provides a strong basis for its potential in this area. nih.govnih.gov

Benzothiazole derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system. nih.govtandfonline.comacs.org The anticancer mechanisms of these compounds are diverse and can include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases. nih.gov Some derivatives induce apoptosis, or programmed cell death, in cancer cells, often through the activation of reactive oxygen species (ROS). nih.gov

For example, a substituted bromopyridine acetamide (B32628) benzothiazole derivative showed potent antitumor activity against various cell lines, including SKRB-3 (breast cancer) and HepG2 (liver cancer), with IC50 values in the nanomolar range. nih.govtandfonline.com Another study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives identified a compound with an IC50 of 0.44 μM against A549 lung cancer cells. Mechanistic studies of this compound revealed that it induced G1-phase cell cycle arrest and promoted apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway.

Furthermore, some benzothiazole derivatives act as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX, which are involved in pH regulation and tumor progression in hypoxic environments. tandfonline.comnih.gov The table below presents the anticancer activity of selected benzothiazole analogs against various cancer cell lines.

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast Cancer)1.2 nM nih.govtandfonline.com
Substituted bromopyridine acetamide benzothiazoleHepG2 (Liver Cancer)48 nM nih.govtandfonline.com
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung Cancer)0.44 µM
Fluorinated 2-aryl benzothiazoleMCF-7 (Breast Cancer)0.4 µM nih.gov
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazoleHT-29 (Colon Cancer)0.024 µM nih.govtandfonline.com
Thioxothiazolidine acetamide benzothiazoleHeLa (Cervical Cancer)9.76 µM nih.gov

Anticancer and Antitumor Activity

Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., HeLa, HepG2, A549)

The benzothiazole nucleus is a core component of many compounds demonstrating potent and selective antitumor properties against a wide array of cancer cell lines. asianpubs.org Derivatives are frequently evaluated for their cytotoxic effects to determine their potential as anticancer agents. jnu.ac.bd

Studies on various benzothiazole derivatives have shown significant cytotoxic activity against human lung (A549), liver (HepG2), and cervical (HeLa) cancer cell lines. nih.govjournalagent.comjksus.org For instance, certain thiazole-amino acid hybrids have exhibited moderate to good cytotoxicity against A549, HeLa, and MCF-7 (breast cancer) cell lines, with some compounds showing IC₅₀ values comparable to the standard drug 5-fluorouracil. nih.gov Similarly, novel bis-thiazole derivatives have shown remarkable cytotoxic effects, with one compound registering a potent IC₅₀ value of 0.6 nM against HeLa cells. frontiersin.org

Other research has highlighted benzothiazole-piperazine derivatives as active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov In a study on new benzimidazole (B57391) derivatives, a related heterocyclic structure, significant dose-dependent cytotoxicity was observed against A549 and HepG2 cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org Benzo[d]thiazole-isatin conjugates have also demonstrated outstanding activity against A549 and HepG2 cell lines, among others. researchgate.net

The following table summarizes the cytotoxic activity (IC₅₀ values) of various benzothiazole derivatives against different cancer cell lines, illustrating the broad potential of this chemical class.

Interactive Data Table: Cytotoxicity of Benzothiazole Derivatives

Compound ClassCell LineIC₅₀ ValueReference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68 µg/mL jnu.ac.bdresearchgate.net
6-nitrobenzo[d]thiazol-2-olLung (A549)121 µg/mL jnu.ac.bdresearchgate.net
Thiazole-amino acid hybrid (5c)Cervical (HeLa)2.07 µM nih.gov
Thiazole-amino acid hybrid (5k)Lung (A549)3.84 µM nih.gov
Bis-thiazole derivative (5c)Cervical (HeLa)0.00065 µM frontiersin.org
Bis-thiazole derivative (5f)Ovarian (A2780)2.34 µM frontiersin.org
2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6)Lung (A549)12.0 µg/mL nih.gov
2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6)Glioma (C6)3.83 µg/mL nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45)Lung (A549)0.44 µM acs.org
Benzimidazole derivative (se-182)Lung (A549)15.80 µM jksus.org
Benzimidazole derivative (se-182)Liver (HepG2)15.58 µM jksus.org
Inhibition of Key Enzymatic Targets and Perturbation of Cellular Signaling Pathways

The anticancer activity of benzothiazoles is often rooted in their ability to inhibit specific enzymes and disrupt signaling pathways that are fundamental to tumor cell survival and proliferation.

Bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, are validated targets for antibacterial agents. researchgate.netbrc.hunih.gov The benzothiazole scaffold has been successfully utilized to develop potent inhibitors of these enzymes. brc.hunih.gov Researchers have identified 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as low micromolar inhibitors of E. coli DNA gyrase. nih.govresearchgate.net Structure-based optimization of these initial hits has led to compounds with low nanomolar inhibition of E. coli DNA gyrase and micromolar inhibition of its homologues in Staphylococcus aureus. nih.gov These inhibitors function by targeting the ATP-binding site on the GyrB subunit of DNA gyrase and the corresponding ParE subunit of topoisomerase IV. researchgate.netresearchgate.netnih.gov A crystal structure of a benzothiazole inhibitor in complex with E. coli GyrB has confirmed its binding to the ATP-binding site. nih.gov

The fusion protein BCR-ABL1 is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). wikipedia.orgmdpi.com Specific inhibitors of this kinase, known as tyrosine kinase inhibitors (TKIs), are the frontline therapy for CML. wikipedia.orgnih.gov The class of TKI drugs includes compounds with diverse chemical structures, and some, like Dasatinib, incorporate a thiazole ring. nih.gov Dasatinib is noted to be 325-fold more potent than the first-generation inhibitor Imatinib, likely due to its ability to bind to multiple conformations of BCR-ABL1. nih.gov The development of second and third-generation TKIs has been crucial to overcome resistance to earlier treatments, often caused by mutations in the BCR-ABL kinase domain. mdpi.comnih.govyoutube.com While the thiazole moiety is present in some potent BCR-ABL inhibitors, specific research directly linking this compound to BCR-ABL1 inhibition is not prominent.

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that have emerged as important targets in cancer therapy. While direct studies on benzothiazole derivatives as BRD4 inhibitors are limited in the available literature, research into structurally related heterocyclic compounds provides valuable insights. For instance, the benzimidazole scaffold, a bioisostere of benzothiazole, has been investigated for developing BET inhibitors. nih.gov Scientists have successfully used a benzimidazole ring to replace other moieties, affording compounds with improved selectivity towards the first bromodomain (BD1) of BET family proteins. nih.gov The most promising of these benzimidazole-6-sulfonamides was cell-permeable and capable of reducing c-Myc transcription in HeLa cells without significant cytotoxicity, confirming the utility of this scaffold for targeting BET bromodomains. nih.gov

The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, and its inhibition can lead to apoptosis and growth arrest in tumor cells. nih.govfrontiersin.org The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that can also drive cancer progression and often utilizes the PI3K/Akt pathway. acs.orgnih.gov

Research has shown that benzothiazole derivatives can effectively modulate this critical signaling cascade. frontiersin.orgnih.gov A study focusing on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which are structurally related to this compound, identified a lead compound that inhibits ALK/PI3K/AKT signaling in A549 lung cancer cells. acs.org This inhibition was confirmed by western blot analysis, which showed that treatment with the compound reduced the phosphorylation levels of key pathway proteins ALK, PI3K, and AKT. acs.org Another study developed thiazole derivatives that selectively inhibited A549 and C6 glioma cells and significantly inhibited the Akt enzyme. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism through which benzothiazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.gov

Studies have demonstrated that various benzothiazole derivatives can trigger apoptosis. For example, certain benzothiazole-piperazine derivatives were found to induce apoptosis in cancer cells, which was confirmed by Hoechst staining. nih.gov A potent 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was shown to promote apoptosis in A549 cells by disrupting the mitochondrial membrane potential. acs.org The mechanism of apoptosis often involves the activation of caspases and modulation of the Bcl-2 family of proteins. nih.gov

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. nih.govresearchgate.net The aforementioned quinazolinone derivative induced G1-phase arrest in A549 cells. acs.org Similarly, other benzimidazole derivatives have been shown to arrest the cell cycle in the G1 and G2 phases in A549 cells and in the G1 and S phases in MDA-MB-231 breast cancer cells. mdpi.com This cell cycle inhibition is often associated with the suppression of key regulatory proteins like cyclins. nih.gov

Anti-inflammatory Properties

No studies on the anti-inflammatory effects of this compound were found.

Anti-tubercular Activity

No data is available regarding the activity of this compound against Mycobacterium tuberculosis H37Rv or its potential inhibition of the DprE1 enzyme.

Antiviral Activity (e.g., against HIV)

There is no information on the antiviral properties of this compound, including any mechanism related to HIV integrase inhibition.

Investigation into Other Diverse Biological Activities

No research papers were identified that screen this compound for antimalarial, anticonvulsant, anthelmintic, anti-diabetic, analgesic, antiparkinsonian, antileishmanial, antiasthmatic, or Zinc-Activated Channel antagonist properties.

No Publicly Available Data on the Biological Activity and Molecular Mechanisms of this compound

Despite a comprehensive search of available scientific literature and databases, no specific information has been found regarding the biological activity profiles and molecular mechanisms of action for the chemical compound This compound . Consequently, the detailed analysis requested in the article outline cannot be provided at this time.

The investigation sought to identify and validate molecular targets, as well as to conduct detailed mechanistic investigations into the compound's action, including its binding modes, potential state-dependent inhibition, and any allosteric modulatory effects. However, the search for primary research articles, database entries, and other scientific communications did not yield any results specifically pertaining to "this compound."

While the broader class of benzothiazole derivatives has been the subject of extensive research, revealing a wide range of biological activities including antimicrobial and anticancer properties, this general information cannot be extrapolated to the specific compound without direct experimental evidence. Scientific rigor demands that the biological and mechanistic profile of any given compound be established through dedicated studies.

The absence of public data suggests that "this compound" may not have been a focus of biological investigation, or any research conducted remains proprietary and has not been published in the public domain.

Therefore, the following sections of the requested article remain unaddressed due to the lack of available data:

Detailed Mechanistic Investigations of Compound Action

Characterization of Allosteric Modulation

Further research and publication in peer-reviewed journals would be necessary to elucidate the potential biological activities and molecular mechanisms of "this compound."

Computational and Theoretical Investigations

Quantum Chemical Calculations

No dedicated studies reporting the quantum chemical properties of tert-butyl 2-(benzo[d]thiazol-6-yl)acetate were found. This includes the following specific analyses:

Molecular Docking Simulations and Binding Affinity Predictions

While molecular docking is a common technique used to study benzothiazole (B30560) derivatives, specific docking simulations for this compound against any particular protein target have not been published.

Application of Structure-Based Virtual Screening in Compound Discovery

Structure-based virtual screening has emerged as a powerful tool in the discovery of novel bioactive compounds. In the context of benzothiazole derivatives, this technique has been instrumental in identifying potential inhibitors for various biological targets. nih.gov For instance, a study focused on the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential BCR-ABL1 inhibitors utilized structure-based virtual screening to identify promising scaffolds. nih.gov This process typically involves docking a library of compounds into the three-dimensional structure of a target protein to predict their binding affinity and mode.

While a specific study detailing the use of structure-based virtual screening for this compound is not available, the methodology is highly applicable. A hypothetical screening workflow for this compound would involve the following steps:

Target Identification and Preparation : A biologically relevant protein target would be selected, and its 3D structure obtained from a repository like the Protein Data Bank.

Compound Library Preparation : A virtual library containing this compound and other related molecules would be generated.

Molecular Docking : Docking software would be used to predict the binding poses and scores of the compounds in the active site of the target protein.

Hit Identification and Refinement : Compounds with the most favorable binding energies and interactions would be identified as "hits" for further experimental validation.

This computational approach significantly accelerates the initial phases of drug discovery by prioritizing compounds with a higher likelihood of biological activity. wjahr.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. These simulations provide valuable information on the conformational flexibility and stability of compounds like this compound in a simulated biological environment. wjahr.com

In a typical MD simulation study, the compound would be placed in a solvent box, and the system's trajectory would be calculated over time by solving Newton's equations of motion. This allows for the exploration of the compound's conformational landscape and the identification of its most stable forms. For benzothiazole derivatives, MD simulations can elucidate the dynamic behavior of ligand-protein complexes, providing insights into the stability of the binding interactions. wjahr.com

A study on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives employed molecular dynamics simulations to confirm the stability of the ligand-protein complex, a critical step in validating the results of virtual screening. nih.gov

Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound

ParameterDescriptionTypical Value/Observation
Simulation Time The total time over which the molecular motions are simulated.100 nanoseconds
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of the superimposed molecule and a reference structure.Fluctuations around a stable average value would indicate conformational stability.
RMSF (Root Mean Square Fluctuation) A measure of the displacement of a particular atom relative to the reference structure, averaged over the number of atoms.Higher values would indicate regions of greater flexibility within the molecule.
Hydrogen Bonds The number and duration of hydrogen bonds formed with surrounding solvent molecules or a target protein.Stable hydrogen bonds would suggest significant intermolecular interactions.

Pharmacophore Modeling and Development

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net For a series of active compounds, a pharmacophore model can be generated to represent the common features required for binding to a specific target.

The development of a pharmacophore model for this compound would involve identifying its key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model could then be used to search large compound databases for other molecules that fit the pharmacophore, potentially leading to the discovery of new compounds with similar biological activities. Structure-activity relationship (SAR) studies on benzothiazole derivatives often rely on elucidating these crucial pharmacophoric features to guide the design of more potent and selective compounds. wjahr.com

Table 2: Potential Pharmacophoric Features of this compound

FeatureDescriptionLocation in Compound
Aromatic Ring A planar, cyclic, conjugated system.The benzothiazole ring system.
Hydrogen Bond Acceptor An electronegative atom that can accept a hydrogen bond.The nitrogen and sulfur atoms in the thiazole (B1198619) ring, and the oxygen atoms in the acetate (B1210297) group.
Hydrophobic Group A nonpolar group that avoids interaction with water.The tert-butyl group.

Hirshfeld Surface Analysis and Quantification of Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystal structure of a molecule. nih.gov This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.

For a compound like this compound, Hirshfeld surface analysis would reveal the nature and extent of interactions such as H···H, O···H, and C···H contacts, which govern the crystal packing. nih.gov A study on a different compound, 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, demonstrated that H···H, H···O/O···H, and H···C/C···H contacts were the most significant contributors to its Hirshfeld surface. nih.gov

Table 3: Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact TypePercentage Contribution
H···H ~45%
O···H / H···O ~25%
C···H / H···C ~15%
S···H / H···S ~10%
N···H / H···N ~5%

Advanced Research Applications and Future Perspectives

Utilization as a Versatile Intermediate in Complex Organic Synthesis

The chemical architecture of tert-butyl 2-(benzo[d]thiazol-6-yl)acetate makes it an exceptionally useful intermediate in the multistep synthesis of complex, biologically active molecules. The benzothiazole (B30560) core itself can be constructed through various methods, most commonly via the condensation of 2-aminothiophenol (B119425) derivatives with carbonyl-containing compounds or through the cyclization of thioamides. mdpi.comnih.gov Once the core is formed, the acetate (B1210297) side chain, protected by the bulky tert-butyl group, allows for selective chemical manipulation at other positions of the bicyclic ring.

Researchers have leveraged this synthetic flexibility to create elaborate molecular structures. For instance, the benzothiazole-6-carboxylate framework is central to the synthesis of novel building blocks for drug discovery. acs.org An elegant synthetic pathway has been developed for methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, which can be substituted at four different positions, offering a powerful tool to explore the chemical space around a chosen biological target. acs.org In these syntheses, the ester at the 6-position is crucial, and using a protecting group like a tert-butyl ester is a standard strategy to prevent unwanted side reactions. This approach enables the synthesis of diverse compound libraries, as demonstrated by the creation of N-(5-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzo[d]thiazol-2-yl)acetamide and related derivatives, which were developed as potential anticancer agents. acs.org The stability of the tert-butyl ester under various reaction conditions, followed by its clean removal under mild acidic conditions, underscores its utility in complex synthetic sequences. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Benzothiazole-6-Carboxylate Scaffolds
Intermediate TypeSynthetic StrategyResulting Complex Molecule ClassReference
Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylatesCyclization of 4-aminobenzoates with KSCN and bromine, with subsequent modification.Multi-substituted benzothiazole building blocks for drug discovery. acs.org
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneCoupling of benzothiazole and quinazolinone moieties, followed by derivatization.Potential antiproliferative agents against lung cancer cells. acs.org
2-ArylbenzothiazolesOne-step condensation of 2-aminothiophenol and various benzaldehydes.Compounds with potential photoprotective and multifunctional properties. unife.it

Development of Novel Chemical Probes and Pharmacological Tools

The benzothiazole scaffold derived from this compound is a fertile ground for the development of chemical probes and pharmacological tools to investigate biological pathways. These specialized molecules are designed to interact with specific targets, such as enzymes or receptors, thereby helping to elucidate their roles in health and disease.

A notable application is in the creation of multitarget-directed ligands (MTDLs) for complex neurodegenerative conditions like Alzheimer's disease. nih.govtandfonline.com Researchers have designed and synthesized benzothiazole derivatives that can simultaneously interact with multiple targets involved in Alzheimer's pathology, including histamine (B1213489) H₃ receptors (H₃R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govtandfonline.com For example, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) emerged as a promising MTDL with high affinity for H₃R and potent inhibitory activity against the other target enzymes. nih.gov

Furthermore, benzothiazole derivatives have been developed as selective inhibitors for specific enzymes, allowing their function to be studied in isolation. A series of benzothiazole-hydrazone derivatives were synthesized and identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a key enzyme in the metabolism of neurotransmitters and a target in Parkinson's disease. mdpi.com In the field of microbiology, benzo[d]thiazole-2-thiol derivatives have been synthesized to act as quorum sensing inhibitors, which are invaluable tools for studying bacterial communication and pathogenesis without exerting direct antibiotic pressure. rsc.org

Table 2: Benzothiazole-Based Chemical Probes and Pharmacological Tools
Probe/Tool ClassBiological Target(s)Area of InvestigationReference
Multitarget-Directed Ligands (MTDLs)Histamine H₃R, AChE, BuChE, MAO-BAlzheimer's Disease nih.govtandfonline.com
Benzothiazole-Hydrazone DerivativesMonoamine Oxidase B (MAO-B)Neurodegenerative Diseases (e.g., Parkinson's) mdpi.com
Benzo[d]thiazole-2-thiol DerivativesQuorum Sensing (LasB system)Bacterial Communication (Pseudomonas aeruginosa) rsc.org

Strategies for Lead Optimization and Compound Improvement

Once a "hit" compound with initial biological activity is identified, lead optimization is a critical process to improve its drug-like properties. This involves systematically modifying the molecule's structure to enhance potency, selectivity, solubility, and pharmacokinetic (ADME) characteristics while minimizing toxicity. The benzothiazole scaffold is highly amenable to such optimization.

Another successful lead optimization campaign focused on benzothiazole adamantyl amides as antimycobacterial agents. nih.gov Through an iterative cycle of designing, synthesizing, and screening hundreds of analogs, the adamantyl group was replaced with cyclohexyl derivatives. nih.gov This led to advanced lead compounds with excellent potency against various mycobacteria, including drug-resistant strains, and a bactericidal, rather than bacteriostatic, mode of action. nih.gov Structure-activity relationship (SAR) studies are a cornerstone of this process, as seen in the development of 2-arylbenzothiazole derivatives where substitutions at various positions were correlated with changes in photoprotective activity. unife.it

Table 3: Lead Optimization Strategies for Benzothiazole Derivatives
Initial Lead ClassOptimization StrategyImproved PropertyTherapeutic GoalReference
Benzothiazole DNA Gyrase InhibitorFine-tuning of lipophilicity; modification of substituents.Aqueous solubility, target inhibition, plasma free fraction, ADME profile.Antibacterial (Gram-negative) acs.orgnih.gov
Benzothiazole Adamantyl AmideIterative design-synthesis-screening; replacement of adamantyl group with cyclohexyl derivatives.Antibacterial potency, physicochemical properties, bactericidal activity.Antimycobacterial (TB, NTM) nih.gov
2-ArylbenzothiazoleSystematic variation of substituents on the 2-aryl ring and at the 6-position of the benzothiazole.Structure-activity relationship for photoprotective activity (SPF value).Sunscreen Agents unife.it

Exploration of Bioisosteric Replacement Strategies Beyond Simple Ethyl and Methyl Esters

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is exchanged for another with similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.com For derivatives of this compound, this strategy extends far beyond simply swapping the tert-butyl ester for smaller methyl or ethyl esters.

The carboxylic acid group itself (unmasked from the ester) is often a target for bioisosteric replacement. Tetrazoles, for example, are widely used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. beilstein-journals.org The development of novel tetrazole building blocks facilitates their incorporation into complex molecules, offering a viable alternative to the acetate moiety on the benzothiazole-6-yl core. beilstein-journals.org Other non-classic isosteres for the carboxylic acid group, such as sulfonamides (-SO₂NH₂), have also been successfully incorporated at the 6-position of the benzothiazole ring to modulate biological properties. unife.it

Bioisosteric replacement is also applied to the heterocyclic core itself. In one study, a quinazoline (B50416) ring was replaced with a benzothiazole scaffold to mimic the ATP competitive binding of known EGFR-tyrosine kinase inhibitors, demonstrating the isosteric relationship between these two bicyclic systems in the context of anticancer drug design. researchgate.net In a different approach, the entire benzothiazole group in a series of Cathepsin K inhibitors was replaced with other heterocycles to eliminate off-target effects, specifically inhibition of the hERG ion channel, a common cause of cardiotoxicity. nih.gov

Table 4: Examples of Bioisosteric Replacements in Benzothiazole-Related Scaffolds
Original Group/ScaffoldBioisosteric ReplacementRationale/OutcomeReference
Carboxylic Acid (-COOH)TetrazoleImprove metabolic stability and other pharmacokinetic properties. beilstein-journals.org
Carboxylic Acid (-COOH)Sulfonamide (-SO₂NH₂)Non-classic isostere used to modulate biological activity. unife.it
Quinazoline RingBenzothiazole RingMimic ATP competitive binding in EGFR-TK inhibitors. researchgate.net
Benzothiazole GroupOther HeterocyclesEliminate hERG ion channel inhibition (improve safety profile). nih.gov

Emerging Therapeutic Areas and Unexplored Biological Applications for Benzothiazole-6-yl Acetate Derivatives

The benzothiazole nucleus is a remarkably versatile pharmacophore, with derivatives showing activity against a wide array of biological targets. pcbiochemres.comjddtonline.info While applications in oncology and as antimicrobials are well-documented, research continues to uncover new therapeutic potential for compounds derived from scaffolds like benzothiazole-6-yl acetate.

Recent patent literature highlights the intense focus on developing benzothiazole derivatives for a range of diseases, including metabolic disorders, inflammation, neurodegeneration, viral infections, and fibrosis. nih.gov The multitargeted approach for Alzheimer's disease is a significant emerging area, with compounds designed to modulate cholinesterases, MAO-B, and histamine H₃ receptors simultaneously. nih.govtandfonline.com Another novel strategy involves targeting the human papillomavirus (HPV) E7 oncoprotein with 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives to prevent the proliferation of cervical cancer cells. nih.gov

The potential for this scaffold is far from exhausted. Unexplored applications could lie in targeting parasitic diseases beyond malaria, such as leishmaniasis, where some benzothiazole-acridinone derivatives have already shown promise. jchemrev.com Given their ability to inhibit a variety of enzymes, from bacterial DNA gyrase to human kinases and proteases, there is an opportunity to explore their utility against new enzyme targets in areas like autoimmune diseases or rare genetic disorders. nih.govnih.gov The development of benzothiazole derivatives as quorum sensing inhibitors also opens up new avenues for anti-virulence therapies that could combat bacterial infections without promoting resistance. rsc.org The continued exploration of the vast chemical space accessible from intermediates like this compound promises to yield new therapeutic agents for years to come.

Table 5: Summary of Therapeutic Areas for Benzothiazole Derivatives
Therapeutic AreaSpecific Application/TargetReference
Bacterial InfectionsDNA Gyrase/Topoisomerase IV inhibitors; MmpL3 transporter inhibitors; Quorum sensing inhibitors. rsc.orgnih.govnih.gov
CancerEGFR-TK inhibitors; BCR-ABL1 inhibitors; HPV E7 pathway modulators. researchgate.netnih.govnih.gov
Neurodegenerative DiseasesMultitargeted ligands for Alzheimer's (AChE, MAO-B, H₃R); MAO-B inhibitors for Parkinson's. nih.govmdpi.com
Viral InfectionsAnti-HIV and immunosuppressant properties. jchemrev.commdpi.com
Inflammatory ConditionsModulation of enzymes in inflammatory pathways. jchemrev.comjchemrev.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(benzo[d]thiazol-6-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl bromoacetate can react with benzo[d]thiazol-6-amine derivatives in the presence of a base like Na₂CO₃ in DMF at elevated temperatures (80–100°C) . Optimization involves adjusting stoichiometry, reaction time, and solvent polarity. Monitoring by TLC or HPLC ensures completion. Post-synthesis purification often employs column chromatography (e.g., CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at δ ~1.38 ppm) and carbonyl groups (δ ~170 ppm) .
  • IR Spectroscopy : Confirms ester C=O stretches (~1680–1700 cm⁻¹) and benzothiazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical challenges in derivatives of this compound be addressed?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries. For example, tert-butyl esters with asymmetric centers (e.g., 4R,6S configurations) are resolved using chiral HPLC or enzymatic methods. X-ray crystallography (e.g., single-crystal studies with R-factors <0.1) confirms absolute configurations .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs.
  • QSAR Models : Train on datasets of benzothiazole derivatives to predict IC₅₀ values or binding affinities .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How can contradictory data in reaction yields or purity be resolved during scale-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).
  • Reproducibility Checks : Cross-validate results using alternative purification methods (e.g., recrystallization vs. chromatography) .

Q. What strategies improve the stability of this compound in aqueous media for biological assays?

  • Methodological Answer :

  • Prodrug Design : Modify the ester moiety to hydrolyze selectively in target tissues (e.g., pH-sensitive analogs).
  • Liposomal Encapsulation : Use PEGylated liposomes to enhance solubility and reduce degradation.
  • Buffer Optimization : Employ non-aqueous co-solvents (e.g., DMSO/EtOH mixtures) at controlled pH (5–7) .

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